2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 6-methylpyridazine with a suitable piperidine derivative under controlled conditions.
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Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-(4-ethoxyphenyl)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The primary interest in this compound lies in its potential medicinal applications. It is being explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(6-chloropyridazin-3-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)propionamide
Uniqueness
The uniqueness of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-19-7-5-17(6-8-19)14-21(26)22-15-18-10-12-25(13-11-18)20-9-4-16(2)23-24-20/h4-9,18H,3,10-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUNKZGIOLRJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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